molecular formula C7H5BrCl2O B6164093 2-bromo-3,4-dichloro-1-methoxybenzene CAS No. 174913-13-4

2-bromo-3,4-dichloro-1-methoxybenzene

Cat. No.: B6164093
CAS No.: 174913-13-4
M. Wt: 255.9
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Description

2-Bromo-3,4-dichloro-1-methoxybenzene is an organic compound with the molecular formula C7H5BrCl2O It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3,4-dichloro-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3,4-dichloroanisole (3,4-dichloro-1-methoxybenzene) using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-dichloro-1-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The compound can undergo further substitution reactions on the benzene ring, such as nitration or sulfonation.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia.

    Electrophilic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted anilines or thiophenols.

    Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of methylated derivatives.

Scientific Research Applications

2-Bromo-3,4-dichloro-1-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-3,4-dichloro-1-methoxybenzene depends on the specific reaction it undergoes. In electrophilic aromatic substitution, the compound reacts with an electrophile to form a sigma complex, followed by deprotonation to restore aromaticity. The presence of electron-withdrawing groups (bromine and chlorine) and an electron-donating group (methoxy) influences the reactivity and orientation of the substitution.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1,4-dichlorobenzene
  • 3,4-Dichloroanisole
  • 2-Bromoanisole

Uniqueness

2-Bromo-3,4-dichloro-1-methoxybenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both electron-withdrawing and electron-donating groups provides a unique reactivity profile, making it valuable for specific synthetic applications and research studies.

Properties

CAS No.

174913-13-4

Molecular Formula

C7H5BrCl2O

Molecular Weight

255.9

Purity

95

Origin of Product

United States

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